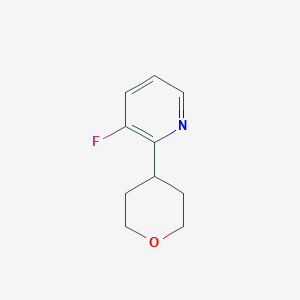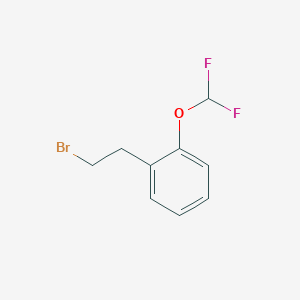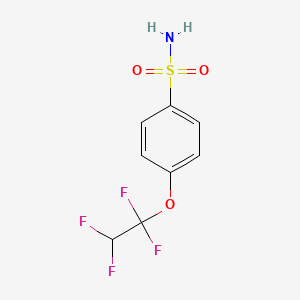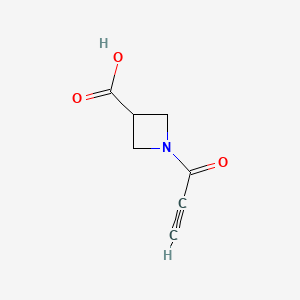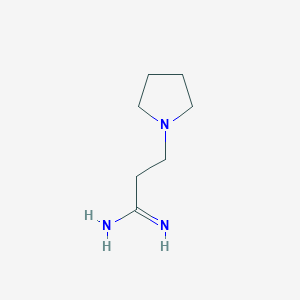
2-methyl-3-(1-methyl-1H-imidazol-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(1-methyl-1H-imidazol-2-yl)propanoic acid is a chemical compound that belongs to the class of organic compounds known as imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a methyl group at the 2-position of the imidazole ring and a carboxylic acid group at the 3-position of a propionic acid chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-3-(1-methyl-1H-imidazol-2-yl)propanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia.
Methylation: The imidazole ring is then methylated at the nitrogen atom to form 1-methyl-1H-imidazole.
Attachment of the Propionic Acid Chain: The propionic acid chain is introduced through a series of reactions, including the addition of a suitable precursor to the imidazole ring, followed by oxidation to form the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-3-(1-methyl-1H-imidazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as esters or amides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at the imidazole ring or the propionic acid chain can yield various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Esters and Amides: Resulting from oxidation reactions.
Reduced Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Applications De Recherche Scientifique
2-Methyl-3-(1-methyl-1H-imidazol-2-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biological studies to understand the role of imidazole derivatives in various biological processes.
Medicine: It has potential therapeutic applications, including antibacterial, antifungal, and anti-inflammatory properties.
Industry: It can be used in the development of new materials and chemicals with specific properties.
Mécanisme D'action
The mechanism by which 2-methyl-3-(1-methyl-1H-imidazol-2-yl)propanoic acid exerts its effects involves its interaction with molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, influencing biological processes. The carboxylic acid group can participate in hydrogen bonding and other interactions, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Imidazole: The parent compound without the methyl and propionic acid groups.
Histamine: An imidazole derivative with biological significance.
Omeprazole: A proton pump inhibitor containing an imidazole ring.
Uniqueness: 2-Methyl-3-(1-methyl-1H-imidazol-2-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties compared to other imidazole derivatives.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Propriétés
Formule moléculaire |
C8H12N2O2 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
2-methyl-3-(1-methylimidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C8H12N2O2/c1-6(8(11)12)5-7-9-3-4-10(7)2/h3-4,6H,5H2,1-2H3,(H,11,12) |
Clé InChI |
FSNOMANIBPEVGL-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=NC=CN1C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


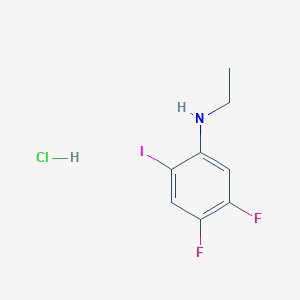

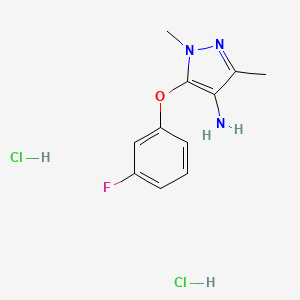
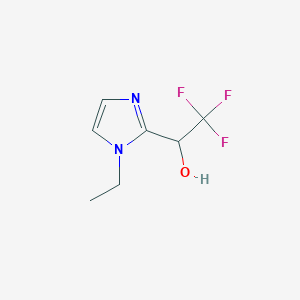
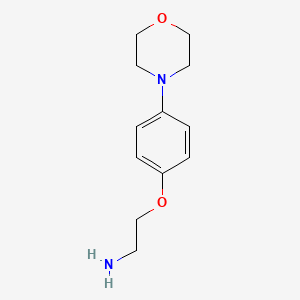
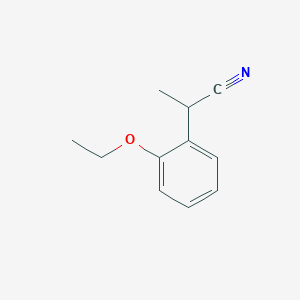
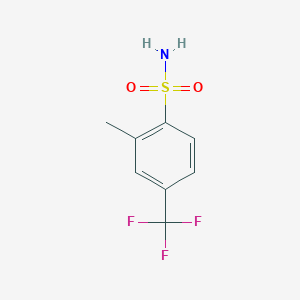
![1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylicacid](/img/structure/B15320680.png)
